5-Ethyl-2-methylphenyl4-bromobenzoate

Lipophilicity Drug Design Formulation Science

5-Ethyl-2-methylphenyl 4-bromobenzoate (CAS 723759-12-4) is a para-brominated benzoate ester with molecular formula C16H15BrO2 and molecular weight 319.19 g/mol, supplied typically at ≥95% purity. Its core structural motif—a 4-bromobenzoyl moiety esterified to a 5-ethyl-2-methylphenol ring—places it within the class of aryl bromobenzoate esters used as synthetic intermediates in medicinal chemistry, materials science, and chemical biology.

Molecular Formula C16H15BrO2
Molecular Weight 319.19 g/mol
Cat. No. B310568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methylphenyl4-bromobenzoate
Molecular FormulaC16H15BrO2
Molecular Weight319.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H15BrO2/c1-3-12-5-4-11(2)15(10-12)19-16(18)13-6-8-14(17)9-7-13/h4-10H,3H2,1-2H3
InChIKeyPLSHDAJWPTXXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methylphenyl 4-bromobenzoate (CAS 723759-12-4): Physicochemical Identity and Synthetic Role for Procurement Decisions


5-Ethyl-2-methylphenyl 4-bromobenzoate (CAS 723759-12-4) is a para-brominated benzoate ester with molecular formula C16H15BrO2 and molecular weight 319.19 g/mol, supplied typically at ≥95% purity . Its core structural motif—a 4-bromobenzoyl moiety esterified to a 5-ethyl-2-methylphenol ring—places it within the class of aryl bromobenzoate esters used as synthetic intermediates in medicinal chemistry, materials science, and chemical biology [1]. The defining feature is the para-bromo substituent, which imparts distinct electronic properties (predicted LogP ≈ 5.87, polar surface area 26 Ų) and serves as a reactive handle for transition metal-catalyzed cross-coupling reactions [1].

Why 5-Ethyl-2-methylphenyl 4-bromobenzoate Cannot Be Replaced by Methyl- or Unsubstituted-Phenyl Analogs


Exchanging 5-ethyl-2-methylphenyl 4-bromobenzoate for a non-brominated analog such as 5-ethyl-2-methylphenyl 4-methylbenzoate (CAS 723759-11-3) or phenyl 4-bromobenzoate (CAS 5798-76-5) would alter multiple critical molecular properties simultaneously. The para-bromine atom contributes a calculated ΔLogP of approximately +1.68 versus the 4-methyl congener [1] and provides a functional group essential for downstream diversification via Suzuki–Miyaura or other cross-coupling chemistries that are entirely inaccessible to the methyl-substituted counterpart [2]. Even altering the halogen substitution pattern changes photoreactivity: para-bromobenzoates exhibit distinct photolysis kinetics compared to their ortho and meta isomers [3]. Generic substitution therefore undermines both physicochemical optimization and synthetic route planning, particularly when late-stage diversification or precise lipophilicity tuning is required.

Quantitative Differential Evidence for 5-Ethyl-2-methylphenyl 4-bromobenzoate Versus Its Closest Analogs


1.7-Log-Unit Lipophilicity Advantage Over the 4-Methylbenzoate Analog

5-Ethyl-2-methylphenyl 4-bromobenzoate exhibits a substantially higher calculated lipophilicity (LogP 5.87) compared to its direct non-brominated analog 5-ethyl-2-methylphenyl 4-methylbenzoate (LogP 4.188) [1][2]. The ΔLogP of +1.68 translates to an approximately 48-fold increase in octanol–water partition coefficient, which can critically influence membrane permeability, metabolic stability, and formulation behavior in both biological and environmental applications.

Lipophilicity Drug Design Formulation Science

1.3-Log-Unit Lipophilicity Advantage Over the Unsubstituted-Phenyl 4-Bromobenzoate

Compared to the simpler phenyl 4-bromobenzoate (CAS 5798-76-5), the target compound demonstrates a calculated LogP of 5.87 versus 4.53 (ACD/LogP), a difference of +1.34 log units [1]. This increase arises from the ethyl and methyl substituents on the phenolic ring, which add hydrophobic surface area without introducing hydrogen-bond donors. The higher LogP correlates with reduced aqueous solubility and increased affinity for lipophilic environments, advantageous for applications in organic-phase synthesis and materials requiring low water uptake.

Lipophilicity Structure-Property Relationships Solubility Engineering

Para-Bromo Handle Enables Suzuki–Miyaura Cross-Coupling Inaccessible to Methyl and Unsubstituted-Phenyl Analogs

The para-bromine substituent of 5-ethyl-2-methylphenyl 4-bromobenzoate serves as an electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, a capability absent in the 4-methylbenzoate analog (CAS 723759-11-3) and the 3-methylbenzoate isomer. In a representative class-level system, cellulose p-bromobenzoate—structurally analogous at the reactive bromobenzoate ester moiety—underwent Suzuki coupling with phenylboronic acid to yield cellulose p-phenylbenzoate in 87% yield under standard conditions (DMSO, Pd catalyst) [1]. The non-brominated analog cannot participate in this or related Heck, Sonogashira, or Buchwald–Hartwig couplings without prior functionalization, limiting its value in divergent synthetic strategies.

Cross-Coupling Synthetic Diversification Late-Stage Functionalization

Optimal Application Scenarios for 5-Ethyl-2-methylphenyl 4-bromobenzoate Based on Quantitative Evidence


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry Libraries

The para-bromine substituent enables direct participation in palladium-catalyzed cross-coupling reactions, as supported by the 87% yield achieved in the Suzuki coupling of structurally analogous p-bromobenzoate esters [1]. 5-Ethyl-2-methylphenyl 4-bromobenzoate is thus suitable as a core scaffold for generating diverse compound libraries via late-stage arylation, vinylation, or alkynylation, avoiding the need for pre-functionalization of a methyl-substituted precursor.

Lipophilicity-Driven Lead Optimization Requiring LogP > 5

With a calculated LogP of 5.87—approximately 1.7 log units higher than the 4-methylbenzoate analog [1]—this compound is appropriate for medicinal chemistry programs where elevated lipophilicity is essential for target binding, blood-brain barrier penetration, or oral bioavailability modulation. The quantifiable LogP advantage allows selection based on property design principles rather than trial-and-error substitution.

Solubility Engineering in Organic-Phase Synthesis and Materials Formulations

The ~22-fold increase in octanol partitioning relative to the simpler phenyl 4-bromobenzoate (LogP 5.87 vs. 4.53) makes 5-ethyl-2-methylphenyl 4-bromobenzoate a superior candidate for reactions requiring low aqueous solubility or for incorporation into hydrophobic polymer matrices and liquid-crystalline materials [2]. This property advantage is particularly relevant when water-sensitive intermediates must be protected from hydrolysis during multi-step syntheses.

Photostability-Dependent Applications Favoring Para-Substitution

Para-substituted bromobenzoates photolyze more slowly than their ortho and meta counterparts [3]. While direct photostability data for this specific compound is unavailable, the established class-level trend supports its selection over ortho- or meta-bromo isomers when photolytic degradation is a concern during storage, formulation, or light-exposed reaction conditions.

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